molecular formula C6H11ClN2O B1487414 (1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride CAS No. 2197142-51-9

(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride

Cat. No.: B1487414
CAS No.: 2197142-51-9
M. Wt: 162.62 g/mol
InChI Key: GLZVBFPGNJHFAH-FHAQVOQBSA-N
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Description

(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride: is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of bicyclic amines and is known for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride typically involves multiple steps, starting with the cyclization of appropriate precursors. One common method includes the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxo derivatives of the compound.

  • Reduction: Reduced amines or other reduced forms.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride: has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride: can be compared with other similar compounds, such as:

  • (1R,5S)-6-methyl-3,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

  • (1S,5R)-8-azabicyclo[3.2.1]octan-3-one hydrochloride

These compounds share structural similarities but differ in their stereochemistry and functional groups, leading to variations in their chemical properties and applications.

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Properties

IUPAC Name

(1S,5S)-3,6-diazabicyclo[3.2.1]octan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c9-6-5-1-4(2-7-5)3-8-6;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZVBFPGNJHFAH-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1C(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride
Reactant of Route 2
(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride
Reactant of Route 3
(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride
Reactant of Route 4
(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride
Reactant of Route 5
(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride
Reactant of Route 6
(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride

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